

# An In-depth Technical Guide on the Magnetic Properties of Dialuminum Clusters

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Dialuminium

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## Core Summary

The dialuminum cluster ( $\text{Al}_2$ ), a diatomic molecule, exhibits notable magnetic properties stemming from its electronic structure. Experimental and theoretical investigations have established that the ground state of  $\text{Al}_2$  is a triplet state, specifically a  $^3\Pi_u$  state. This triplet ground state dictates the magnetic behavior of the dimer, rendering it paramagnetic with a non-zero magnetic moment. This guide provides a comprehensive overview of the magnetic characteristics of  $\text{Al}_2$ , detailing the experimental and theoretical methodologies employed in their determination, and presenting the key quantitative data in a structured format.

## Electronic Configuration and Ground State

The magnetic properties of any chemical species are fundamentally determined by its electronic configuration. For the dialuminum dimer, with a total of 26 electrons, the arrangement of its valence electrons in molecular orbitals determines its net spin and, consequently, its magnetic moment.

High-level ab initio quantum mechanical calculations have been instrumental in elucidating the electronic structure of  $\text{Al}_2$ . These calculations have demonstrated that the ground state of the dialuminum cluster is a triplet state ( $^3\Pi_u$ ). This means that in its lowest energy state, the  $\text{Al}_2$  molecule has two unpaired electrons with parallel spins, resulting in a total spin quantum number (S) of 1.

Theoretical studies, specifically those employing Kohn-Sham Density Functional Theory (KSDFT), have confirmed that the triplet state is energetically more favorable than the singlet state (where all electrons are spin-paired).[1] The energy difference between the triplet ground state and the next lowest-lying state, the  $^3\Sigma_g^-$  state, has been calculated to be  $174\text{ cm}^{-1}$ . The  $^1\Sigma_g^+$  singlet state lies at a significantly higher energy, at least  $2000\text{ cm}^{-1}$  above the ground state.

## Magnetic Moment of the $\text{Al}_2$ Dimer

The presence of two unpaired electrons in the triplet ground state gives rise to a permanent magnetic dipole moment. This intrinsic magnetic moment causes the  $\text{Al}_2$  cluster to interact with an external magnetic field, a characteristic of paramagnetic materials.

## Theoretical Prediction

For a triplet state with a total spin quantum number  $S = 1$ , the spin-only magnetic moment ( $\mu_S$ ) can be calculated using the following formula:

$$\mu_S = g * \sqrt{S(S+1)} * \mu_B$$

Where:

- $g$  is the Landé  $g$ -factor (approximately 2.0023 for a free electron)
- $S$  is the total spin quantum number (1 for the triplet state)
- $\mu_B$  is the Bohr magneton ( $9.274 \times 10^{-24}\text{ J/T}$ )

Substituting the values for the triplet state of  $\text{Al}_2$ :

$$\mu_S \approx 2 * \sqrt{1(1+1)} * \mu_B \approx 2.83\text{ }\mu_B$$

Therefore, theoretical predictions indicate that the dialuminum cluster should possess a magnetic moment of approximately 2.83 Bohr magnetons. For many diatomic molecules, a magnetic moment of approximately  $2\text{ }\mu_B$  is characteristic of a triplet ground state.

## Experimental Determination

The magnetic moment of gas-phase aluminum clusters was first experimentally measured by Cox et al. in 1986 using a Stern-Gerlach experiment.<sup>[1][2]</sup> While the specific quantitative value for the magnetic moment of the Al<sub>2</sub> dimer is not explicitly stated in the available literature, the study confirmed that even-atom aluminum clusters, such as Al<sub>2</sub>, exhibit magnetic moments consistent with either triplet or singlet ground states. The observation of deflection in the Stern-Gerlach experiment for Al<sub>2</sub> is a direct confirmation of its non-zero magnetic moment and, therefore, its triplet ground state.

## Quantitative Data Summary

The following tables summarize the key quantitative data regarding the magnetic and structural properties of the dialuminum cluster.

Table 1: Electronic and Magnetic Properties of Al<sub>2</sub>

Property	Value	Method	Reference
Ground Electronic State	$^3\Pi_u$	Ab initio Calculations	
Total Spin Quantum Number (S)	1	Theoretical	-
Spin Multiplicity (2S+1)	3	Theoretical	-
Calculated Magnetic Moment	$\sim 2 \mu_B$	Theoretical	-
Energy Separation ( $^3\Pi_u \rightarrow ^3\Sigma_g^-$ )	$174 \text{ cm}^{-1}$	Ab initio Calculations	
Energy Separation ( $^3\Pi_u \rightarrow ^1\Sigma_g^+$ )	$>2000 \text{ cm}^{-1}$	Ab initio Calculations	

Table 2: Structural Properties of Al<sub>2</sub>

Property	Value	Method	Reference
Experimental Bond Length	2.701 Å	Experimental	[3]
Theoretical Bond Length ( $^3\Pi_u$ )	~2.5 Å (estimated from graph)	KSDFT	[1]

## Experimental and Theoretical Methodologies

A detailed understanding of the experimental and theoretical protocols is crucial for the interpretation and reproduction of the findings on the magnetic properties of dialuminum clusters.

### Experimental Protocol: Stern-Gerlach Experiment

The seminal experimental work on the magnetic properties of aluminum clusters employed a molecular beam apparatus coupled with a Stern-Gerlach magnet and a time-of-flight mass spectrometer.[1][2]

Experimental Workflow:



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**Caption:** Experimental workflow for determining the magnetic properties of Al<sub>2</sub> clusters.

Methodology Details:

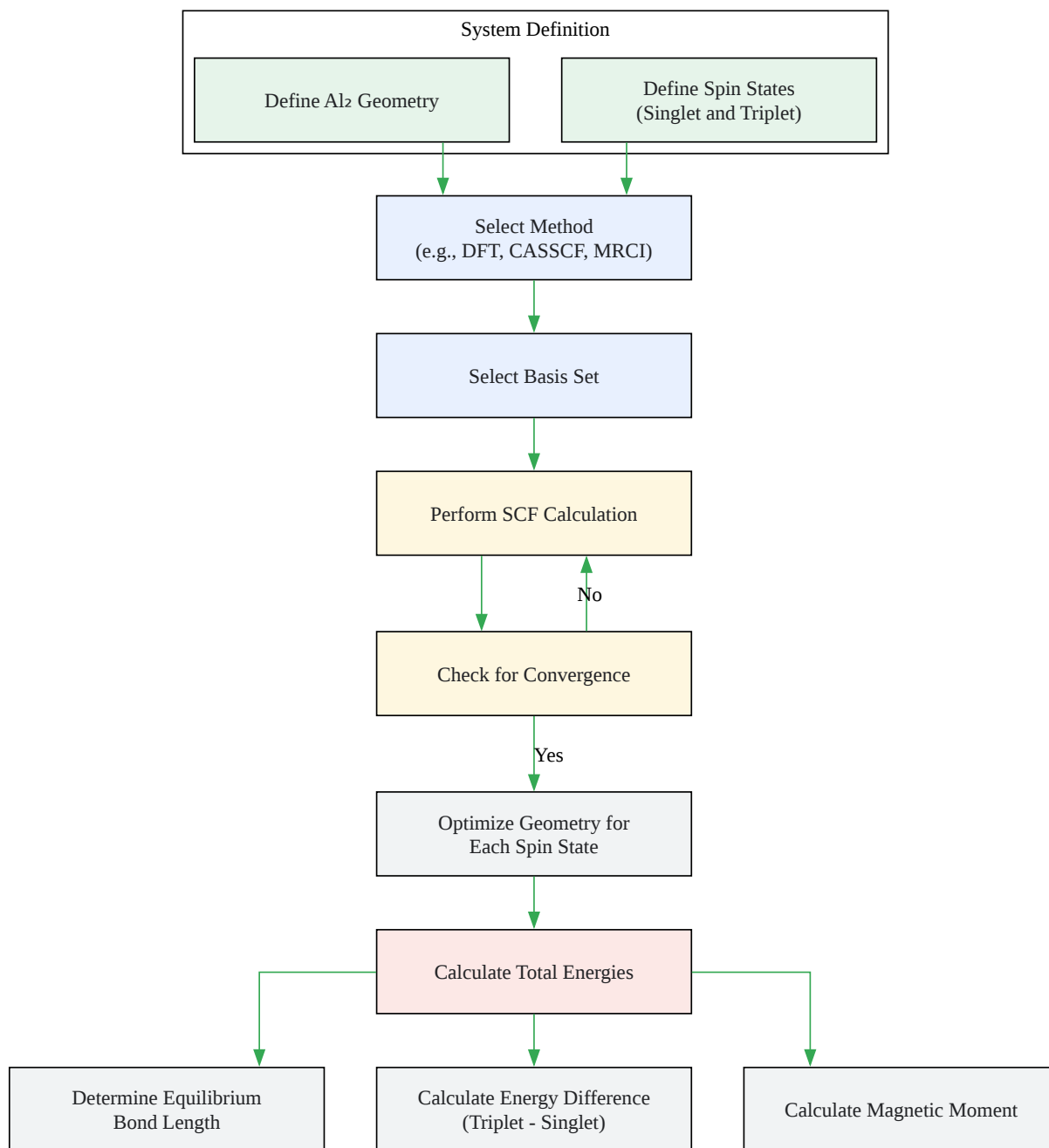
- Cluster Generation:
  - A pulsed laser (e.g., Nd:YAG) is used to vaporize a rotating and translating aluminum rod.

- The resulting aluminum plasma is entrained in a pulse of an inert carrier gas, typically helium, which is expanded through a nozzle. This process cools the aluminum vapor, leading to the formation of clusters of various sizes.
- Molecular Beam Formation:
  - The mixture of carrier gas and aluminum clusters passes through a skimmer to form a well-defined molecular beam.
  - The beam is further collimated to ensure a narrow spatial distribution before entering the magnetic field.
- Magnetic Deflection:
  - The collimated cluster beam traverses through an inhomogeneous magnetic field generated by a Stern-Gerlach magnet.
  - Clusters with a net magnetic moment experience a force perpendicular to their direction of travel, causing them to be deflected. The magnitude and direction of the deflection depend on the orientation and strength of the magnetic moment.
- Detection:
  - After passing through the magnet, the clusters are ionized by a second pulsed laser (e.g., an excimer laser).
  - The resulting ions are then analyzed by a time-of-flight mass spectrometer, which separates them based on their mass-to-charge ratio.
  - By spatially resolving the ion signal, the deflection profile for each cluster size can be determined. A deflected beam for  $\text{Al}_2$  indicates a non-zero magnetic moment.

## Theoretical Protocol: Computational Chemistry

Theoretical investigations into the magnetic properties of  $\text{Al}_2$  primarily rely on ab initio quantum chemistry methods and Density Functional Theory (DFT).

Computational Workflow:



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**Caption:** Logical workflow for theoretical calculations of  $\text{Al}_2$  magnetic properties.

## Methodology Details:

- Ab initio Methods:
  - Complete Active Space Self-Consistent Field (CASSCF): This method is used to obtain a good initial description of the electronic wave function, especially for molecules with multiple low-lying electronic states.
  - Multireference Configuration Interaction (MRCI): Following a CASSCF calculation, MRCI is employed to include a higher level of electron correlation, which is crucial for accurately determining the relative energies of different electronic states and their properties.
- Density Functional Theory (DFT):
  - Kohn-Sham DFT (KSDF): This is a widely used method that approximates the complex many-electron problem by solving a set of equations for non-interacting electrons moving in an effective potential. The choice of the exchange-correlation functional is critical for the accuracy of the results.
  - Functionals: Various exchange-correlation functionals, such as the Local Density Approximation (LDA) or Generalized Gradient Approximations (GGAs), can be used. Hybrid functionals that mix a portion of exact Hartree-Fock exchange with DFT are often employed for better accuracy in predicting magnetic properties.
- Basis Sets:
  - A sufficiently large and flexible basis set, which is a set of mathematical functions used to build the molecular orbitals, is essential for obtaining accurate results. For aluminum, basis sets that include polarization and diffuse functions are necessary.
- Calculated Properties:
  - Geometry Optimization: For each spin state (singlet and triplet), the geometry of the  $\text{Al}_2$  molecule is optimized to find the lowest energy structure. This provides the equilibrium bond length.

- Energy Calculations: The total electronic energies of the optimized singlet and triplet states are calculated. The state with the lower energy is the ground state. The energy difference between the states is a key parameter.
- Magnetic Moment: The expectation value of the spin operator is calculated to determine the magnetic moment of the triplet state.

## Conclusion

The magnetic properties of dialuminum clusters are a direct consequence of its triplet ground state electronic configuration. Both experimental measurements, primarily through Stern-Gerlach deflection experiments, and high-level theoretical calculations converge on the conclusion that  $\text{Al}_2$  is a paramagnetic species with a non-zero magnetic moment. The detailed understanding of these properties, underpinned by the experimental and computational methodologies outlined in this guide, is essential for researchers in materials science and related fields exploring the fundamental characteristics and potential applications of small metallic clusters.

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- To cite this document: BenchChem. [An In-depth Technical Guide on the Magnetic Properties of Dialuminum Clusters]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1238714#magnetic-properties-of-dialuminium-clusters>]

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